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Part 1: Chemical Identity & Physicochemical
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Compound of Interest

2-chloro-N-[1-(2-

Compound Name:
methoxyphenyl)ethyllacetamide

CAS No.: 40023-06-1

Cat. No.: B1351991

Get Quote

This compound serves as a critical chiral building block, particularly in the synthesis of
agrochemicals (fungicides/herbicides) and as a covalent electrophilic probe in medicinal
chemistry. Its structure features a reactive

-chloroacetamide moiety attached to a chiral ethylamine scaffold.

Table 1: Physicochemical Passport
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Parameter Data
Chemical Name 2-chloro-N-[1-(2-methoxyphenyl)ethyl]lacetamide
CAS Number 40023-06-1

Molecular Formula

Molecular Weight 227.69 g/mol
SMILES
Physical State Solid (White to off-white crystalline powder)

Soluble in DCM, THF, Ethyl Acetate; Sparingly

Solubilit
Y soluble in water.[1]

-Chloroacetamide (Electrophile), Methoxy ether
(Donor), Amide (Linker)

Key Functional Groups

Part 2: Synthesis Protocol (High-Fidelity)

Context: The synthesis follows a nucleophilic acyl substitution mechanism.[2] The reaction is
highly exothermic; strict temperature control is required to prevent the formation of bis-acylated
byproducts or polymerization.

Reagents & Materials

e Precursor: 1-(2-methoxyphenyl)ethylamine (1.0 eq)

o Reagent: Chloroacetyl chloride (1.1 eq)

e Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
e Solvent: Dichloromethane (DCM) (Anhydrous)

e Quench: Sat.

, Brine.
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Step-by-Step Methodology

o Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar
and nitrogen inlet, dissolve 1-(2-methoxyphenyl)ethylamine (10 mmol) in anhydrous DCM
(50 mL).

o Base Addition: Add TEA (12 mmol) to the solution. Cool the mixture to 0°C using an ice/water
bath.

o Acylation (Critical Step): Add Chloroacetyl chloride (11 mmol) dropwise via a pressure-
equalizing addition funnel over 20 minutes.

o Causality: Slow addition at 0°C prevents thermal runaway and minimizes the risk of di-
acylation at the nitrogen center.

o Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3—6 hours.
o Validation: Monitor via TLC (Hexane:EtOAc 7:3). The amine starting material (

) should disappear, and the less polar amide product (

) should appear.
o Work-up:
o Quench with saturated

(30 mL) to neutralize excess acid/chloride.

o Extract the aqueous layer with DCM (2 x 30 mL).
o Wash combined organics with 1M HCI (to remove unreacted amine) followed by Brine.
o Dry over anhydrous

, filter, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if
high purity (>98%) is required.
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Part 3: Visualization of Synthesis Workflow
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Click to download full resolution via product page
Caption: Stoichiometric workflow for the N-acylation of 1-(2-methoxyphenyl)ethylamine.

Part 4: Reactivity & Applications in Drug Discovery

The 2-chloroacetamide moiety is not merely a structural feature; it is a reactive "warhead."

Covalent Inhibition (Targeted Protein Degradation)

In modern drug discovery, this motif is used to target non-catalytic cysteine residues on
proteins. The carbon attached to the chlorine is highly electrophilic.

e Mechanism: The sulfhydryl group (-SH) of a cysteine residue performs an

attack, displacing the chloride ion.
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» Application: This specific compound creates a covalent bond with proteins, useful in Activity-
Based Protein Profiling (ABPP) or as a PROTAC linker precursor.

Heterocyclic Cyclization (Scaffold Divergence)

This compound is a precursor for tetrahydroisoquinolines via intramolecular cyclization,
although the amide carbonyl deactivates the ring.

o Pathway: Under Friedel-Crafts conditions (Lewis Acid:

or

), the chloro group can be activated to cyclize onto the electron-rich methoxy-phenyl ring,
forming a lactam.

Part 5: Visualization of Reactivity Pathways
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Caption: Divergent reactivity profiles: Covalent binding (Green), Activation (Yellow), and
Cyclization (Red).

Part 6: Safety & Handling (E-E-A-T)

Warning: Chloroacetamides are potent alkylating agents. They are potential sensitizers and
can cause severe contact dermatitis or ocular damage.

» Engineering Controls: All weighing and transfers must occur inside a certified chemical fume
hood.
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o PPE: Double nitrile gloves are mandatory. The lipophilic nature of the ethyl-phenyl chain
facilitates skin absorption.

» Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium
thiosulfate (nucleophiles that quench the alkylating potential) before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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